molecular formula C16H20ClN3O B14026758 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol CAS No. 2061980-40-1

2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol

Cat. No.: B14026758
CAS No.: 2061980-40-1
M. Wt: 305.80 g/mol
InChI Key: LHQSLWFXZINMTN-UHFFFAOYSA-N
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Description

2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a 3-chlorophenyl group attached to the triazole ring, which is further connected to a cyclohexylethanol moiety.

Preparation Methods

The synthesis of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexylethanol moiety can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives. For example, the triazole ring can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances. By inhibiting these enzymes, the compound can exert its therapeutic effects .

Comparison with Similar Compounds

2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent that contains a triazole ring. It is used to treat fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

    Voriconazole: Another antifungal agent with a triazole ring. It is used to treat serious fungal infections and has a broader spectrum of activity compared to fluconazole.

    Trazodone: An antidepressant that contains a triazole ring.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other triazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

2061980-40-1

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)triazol-1-yl]-1-cyclohexylethanol

InChI

InChI=1S/C16H20ClN3O/c17-14-8-4-7-13(9-14)15-10-18-19-20(15)11-16(21)12-5-2-1-3-6-12/h4,7-10,12,16,21H,1-3,5-6,11H2

InChI Key

LHQSLWFXZINMTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN2C(=CN=N2)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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